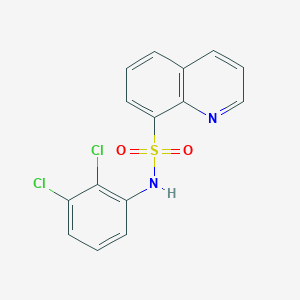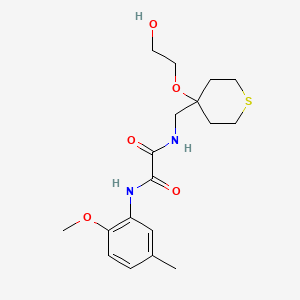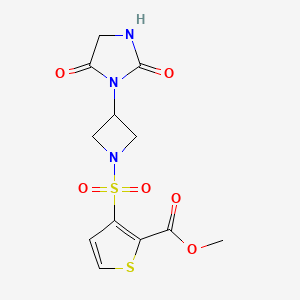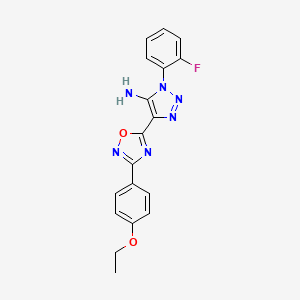
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline-8-sulfonamides, including “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide”, involves the use of molecular docking and molecular dynamics techniques . The compounds are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The introduction of the 1,2,3-triazole system, a commonly used amide bioisoster in medicinal chemistry, may result in better stabilization of the ligand–receptor .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using density functional theory (DFT) calculations . The most stable structure is obtained in the gas phase, with a high energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating high-charge mobility in the compound .Chemical Reactions Analysis
The chemical reactions involving quinolines, including “this compound”, have been summarized . These reactions involve α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Wissenschaftliche Forschungsanwendungen
Pro-Apoptotic Effects in Cancer Research
Compounds bearing sulfonamide fragments, including N-(quinolin-8-yl) derivatives, have been synthesized and evaluated for their anti-cancer activity. These compounds demonstrated significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes in various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).
Molecular Docking Studies for Cancer Inhibition
Synthetic quinoline derivatives, including sulfonamide compounds, have been evaluated as new potential cancer inhibitors through molecular docking studies. These investigations help in understanding the molecular interactions and the mechanism of action of such compounds against cancerous cells (Kamaraj et al., 2021).
Antibacterial Activity
Novel quinoxaline sulfonamides synthesized through green chemistry approaches have shown promising antibacterial activities against various bacterial strains, including Staphylococcus spp. and Escherichia coli. This highlights the potential of such compounds in developing new antibiotics (Alavi et al., 2017).
Trace Analysis in Environmental Studies
Quinoline sulfonamides have been utilized in the development of analytical methods for the trace analysis of antibiotics in chlorinated drinking water. Such methodologies are crucial for monitoring environmental pollution and ensuring water safety (Ye et al., 2007).
Synthesis of Quinolines
Sulfonamide derivatives have been used as catalysts in the synthesis of quinoline derivatives, which are significant in medicinal chemistry due to their biological activities. These methodologies offer efficient and environmentally friendly routes for the synthesis of quinolines (Maleki et al., 2015).
Wirkmechanismus
Target of Action
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide is a chemical compound that has shown significant potential in scientific research due to its therapeutic applications. The primary targets of this compound are monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play crucial roles in various biochemical processes. MAOs are involved in the regulation of mood, emotions, and behavior , while ChEs are critical for the production of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity .
Mode of Action
This compound interacts with its targets (MAOs and ChEs) by inhibiting their activity . This inhibition results in an increase in the levels of MAO and acetylcholinesterase (AChE) in the presynaptic cleft, thereby improving signaling . The compound’s interaction with these enzymes involves various types of bonding interactions, including hydrogen bonding, alkyl, amid, and sulfur p–p interactions .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting MAOs and ChEs, it impacts the metabolism of monoamines and acetylcholine, respectively . This can lead to changes in mood, emotions, behavior, sleep, learning, attention, and sensitivity . Furthermore, the inhibition of these enzymes can lead to an increase in reactive oxygen species (ROS) and hydrogen peroxide (H2O2), which are responsible for neural cell death .
Result of Action
The result of this compound’s action is a reduction in the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, the compound exhibits more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The role of N-(2,3-dichlorophenyl)quinoline-8-sulfonamide in biochemical reactions is not yet fully understood. It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
This compound has been found to have significant effects on cancer cells. In particular, it has been identified as a potent modulator of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . The compound has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, with simultaneous impact on cancer cell viability and cell-cycle phase distribution .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PKM2. The compound has been shown to modulate PKM2, shifting it between highly active and less active states . This modulation of PKM2 can have significant effects on cancer cell metabolism.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-2-7-12(14(11)17)19-22(20,21)13-8-1-4-10-5-3-9-18-15(10)13/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLZEIYUSDDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)
![1-[(2-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2726082.png)

![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726084.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)
![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide](/img/structure/B2726089.png)
![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)


![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)

